1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
CAS No.: 1006333-39-6
Cat. No.: VC14679046
Molecular Formula: C23H23ClN4
Molecular Weight: 390.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006333-39-6 |
|---|---|
| Molecular Formula | C23H23ClN4 |
| Molecular Weight | 390.9 g/mol |
| IUPAC Name | 1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
| Standard InChI | InChI=1S/C23H23ClN4/c1-15-5-7-19(9-17(15)3)22-11-23(20-8-6-16(2)18(4)10-20)28(26-22)14-27-13-21(24)12-25-27/h5-13H,14H2,1-4H3 |
| Standard InChI Key | CDUOAFORTGCAHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central pyrazole ring substituted at the 1-position with a chloropyrazolylmethyl group and at the 3- and 5-positions with 3,4-dimethylphenyl groups (Figure 1). The molecular formula is C<sub>23</sub>H<sub>23</sub>ClN<sub>4</sub>, with a molecular weight of 390.9 g/mol. The IUPAC name reflects its substitution pattern: 1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole.
Table 1: Key Molecular Properties
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of polysubstituted pyrazoles typically involves cyclocondensation or cross-coupling reactions. For this compound, a multi-step approach is hypothesized:
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Formation of the pyrazole core: Cyclocondensation of 1,3-diketones with hydrazine derivatives, as described for analogous pyrazoles .
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Functionalization: Introduction of the 3,4-dimethylphenyl groups via Suzuki-Miyaura coupling, followed by alkylation with 4-chloro-1H-pyrazole .
Table 2: Comparative Synthesis Routes for Pyrazole Derivatives
| Method | Starting Materials | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 1,3-Diketones + Hydrazines | 70–95% | |
| Cross-Coupling | Halopyrazoles + Arylboronic Acids | 60–85% |
Physicochemical Properties
Solubility and Stability
The compound’s low predicted aqueous solubility (logS ≈ -7.12) aligns with its hydrophobic aromatic substituents. Stability under ambient conditions is inferred from its solid-state characterization, though specific degradation studies are lacking.
Spectroscopic Data
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<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.2–2.5 ppm), and pyrazole CH (δ 5.8–6.2 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 390.9 (M<sup>+</sup>) corroborates its molecular weight.
| Compound | Activity (IC<sub>50</sub>) | Target | Reference |
|---|---|---|---|
| Celecoxib | 40 nM (COX-2) | Anti-inflammatory | |
| Y505-6517 | 82 nM (Meprin α) | Metalloprotease |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Chloropyrazolyl group: Enhances electrophilicity, potentially improving target binding .
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3,4-Dimethylphenyl groups: Increase lipophilicity, affecting membrane permeability .
Comparative analysis with Y505-6517 (logP = 8.63) suggests that halogenation and aryl substitution critically influence bioactivity.
Applications in Drug Development
Preclinical Prospects
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Oncology: Potential STAT3 inhibitors for breast or pancreatic cancer .
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Inflammation: IL-6/STAT3 axis modulation in autoimmune diseases .
Challenges
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